2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]
CAS No.: 57368-07-7
Cat. No.: VC20802580
Molecular Formula: C18H20N2O12S2
Molecular Weight: 520.5 g/mol
* For research use only. Not for human or veterinary use.
![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] - 57368-07-7](/images/no_structure.jpg)
Specification
CAS No. | 57368-07-7 |
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Molecular Formula | C18H20N2O12S2 |
Molecular Weight | 520.5 g/mol |
IUPAC Name | 2-[2-[[carboxy-(2-hydroxy-5-sulfophenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-sulfophenyl)acetic acid |
Standard InChI | InChI=1S/C18H20N2O12S2/c21-13-3-1-9(33(27,28)29)7-11(13)15(17(23)24)19-5-6-20-16(18(25)26)12-8-10(34(30,31)32)2-4-14(12)22/h1-4,7-8,15-16,19-22H,5-6H2,(H,23,24)(H,25,26)(H,27,28,29)(H,30,31,32) |
Standard InChI Key | GOPWHIPESJZSFI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)S(=O)(=O)O)O)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)S(=O)(=O)O)O)C(=O)O)O |
Introduction
Structural Characteristics
Molecular Architecture
The molecular architecture of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] features a symmetrical arrangement built around an ethane-1,2-diyl bridge connecting two nitrogen atoms. Each nitrogen atom links to a substituted acetic acid moiety where the α-carbon bears a 2-hydroxy-5-sulfophenyl group. This arrangement creates multiple potential chelating sites, contributing to the compound's effectiveness as a metal-binding agent.
Functional Groups and Bonding
The compound contains several key functional groups that define its chemical behavior:
The hydroxyl groups (-OH) positioned at the ortho position of each phenyl ring play a crucial role in metal chelation through oxygen-metal coordination. The sulfonic acid groups (-SO₃H) at the para position relative to the hydroxyl groups enhance the compound's water solubility and provide additional potential coordination sites. The secondary amine groups within the ethylenediamine bridge offer nitrogen-based coordination sites, while the carboxylic acid groups contribute to both solubility and metal-binding capabilities.
This combination of functional groups creates a versatile chelating agent capable of forming stable complexes with various metal ions through multiple coordination points.
Chemical and Physical Properties
Physical Properties
The physical properties of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] are essential for understanding its behavior in various applications. The following table summarizes the key physical properties of this compound:
Property | Value | Note |
---|---|---|
Physical State | Solid | At standard temperature and pressure |
Molecular Weight | 520.5 g/mol | Calculated from molecular formula C₁₈H₂₀N₂O₁₂S₂ |
Color | White to off-white | Typical appearance of pure form |
Solubility | High water solubility | Enhanced by sulfonic acid groups |
Melting Point | Decomposes before melting | Characteristic of many aminocarboxylic acids |
pH (1% solution) | Acidic | Due to carboxylic and sulfonic acid groups |
Chemical Properties
The chemical properties of this compound are largely defined by its functional groups and their ability to interact with metal ions and other chemical species:
Synthesis Methods
The synthesis of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] typically involves multi-step reaction processes starting from simpler amino acids or phenolic compounds. The general synthetic approach follows several key steps:
Common Synthetic Routes
The synthesis typically begins with the preparation of an appropriately substituted phenylacetic acid derivative, followed by coupling with ethylenediamine to form the bis-aminocarboxylic acid structure. The sulfonation of the phenyl rings is typically performed either before or after the coupling reaction, depending on the specific synthetic strategy employed.
A common approach involves:
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Synthesis of protected 2-hydroxyphenylacetic acid derivatives
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Sulfonation at the 5-position of the phenyl ring
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Coupling with ethylenediamine via nucleophilic substitution
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Deprotection to reveal the final product
Purification Techniques
Following synthesis, several purification methods may be employed:
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Recrystallization from appropriate solvent systems
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Ion-exchange chromatography, leveraging the compound's ionic character
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Preparative HPLC for high-purity requirements
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pH-controlled precipitation techniques
Characterization Techniques
Spectroscopic Methods
Proper characterization of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] typically employs multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR reveals the proton environments, including those of the aromatic rings, methylene groups, and acidic protons. ¹³C NMR confirms the carbon skeleton structure, particularly the characteristic signals from carboxylic acid, aromatic, and methylene carbons.
Infrared (IR) spectroscopy identifies characteristic functional groups, including:
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O-H stretching from carboxylic acid and phenolic groups
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C=O stretching from carboxylic acid groups
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S=O stretching from sulfonic acid groups
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C-N stretching from the amino linkages
Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, providing additional structural confirmation.
Analytical Methods
Additional analytical techniques that aid in characterization include:
High-Performance Liquid Chromatography (HPLC) assesses purity and can be used for quantitative analysis. Elemental analysis confirms the elemental composition matches the theoretical values for C₁₈H₂₀N₂O₁₂S₂. X-ray crystallography, when single crystals are available, provides definitive three-dimensional structural information.
Applications as a Chelating Agent
Metal Chelation Properties
Research Findings
Metal Binding Studies
Recent research has explored the binding properties of 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] with various metal ions, determining stability constants and coordination geometries. Studies indicate particularly strong affinity for transition metals including iron(III), copper(II), and zinc(II), with the formation of stable complexes even in competitive binding environments.
Comparative Efficacy
Research comparing this compound with other chelating agents has revealed several advantages:
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The presence of sulfonic acid groups improves water solubility compared to non-sulfonated analogues
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The compound demonstrates enhanced stability at varying pH levels
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The multiple coordination sites provide stronger binding capabilities for certain metal ions
Emerging Applications
Recent studies have begun exploring additional applications:
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Potential use in medical imaging as a component in contrast agents
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Applications in catalysis where metal-ligand complexes facilitate specific chemical transformations
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Development of metal ion sensors based on coordination-induced spectroscopic changes
Comparison with Related Compounds
Structural Analogues
2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] belongs to a family of chelating agents that includes several structural analogues. The most notable related compound is ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), which shares the same basic skeleton but lacks the sulfonic acid groups on the phenyl rings .
The following table compares key features of these related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] | C₁₈H₂₀N₂O₁₂S₂ | 520.5 g/mol | Contains sulfonic acid groups at 5-position of phenyl rings |
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) | C₁₈H₂₀N₂O₆ | 376.4 g/mol | Lacks sulfonic acid groups |
Functional Differences
The addition of sulfonic acid groups to the base EDDHA structure creates significant functional differences:
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Increased water solubility, particularly at neutral and acidic pH levels
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Different metal-binding profiles due to the additional potential coordination sites
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Higher stability in various environmental conditions
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Different biodegradability characteristics
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Enhanced compatibility with biological systems due to improved solubility
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